molecular formula C9H5Cl2NO3 B13727374 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione

Cat. No.: B13727374
M. Wt: 246.04 g/mol
InChI Key: AGCCGYPQBIHRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of the dichlorophenyl group enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,5-dichlorophenylamine with glyoxylic acid, followed by cyclization. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted phenyl derivatives .

Scientific Research Applications

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits. This action disrupts the translation process, leading to the inhibition of bacterial growth. The pathways involved include the inhibition of peptidyl transferase activity and the prevention of ribosome assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H5Cl2NO3

Molecular Weight

246.04 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H5Cl2NO3/c10-4-1-2-6(11)5(3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

AGCCGYPQBIHRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2C(=O)OC(=O)N2)Cl

Origin of Product

United States

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